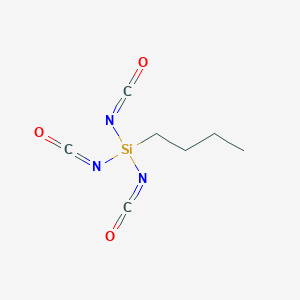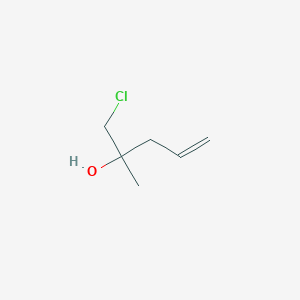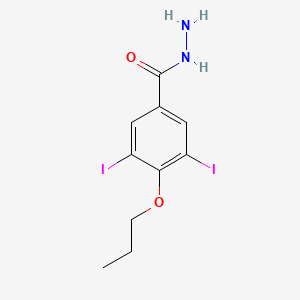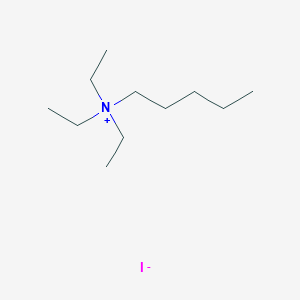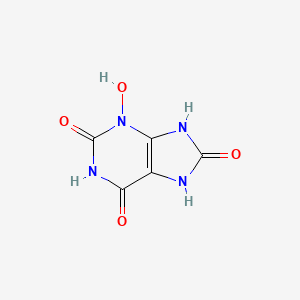
3-Hydroxyuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyuric acid is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of uric acid, featuring a hydroxyl group at the third position of the purine ring structure. This modification imparts distinct chemical and biological characteristics to the molecule, making it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyuric acid typically involves the hydroxylation of uric acid. One common method is the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective hydroxylation at the third position.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing the compound through metabolic pathways. These methods are advantageous due to their efficiency and sustainability compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxyuric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-ketouric acid, while reduction can produce 3,4-dihydroxyuric acid.
Applications De Recherche Scientifique
3-Hydroxyuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating conditions such as gout and hyperuricemia.
Industry: It is used in the development of novel materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Hydroxyuric acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid. This inhibition can lead to reduced levels of uric acid in the body, making it a potential therapeutic agent for conditions like gout. Additionally, this compound may interact with other enzymes and receptors, modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uric Acid: The parent compound, which lacks the hydroxyl group at the third position.
Allopurinol: A structural analog used as a medication to reduce uric acid levels.
Xanthine: A precursor in the biosynthesis of uric acid.
Uniqueness
3-Hydroxyuric acid is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its solubility and alters its interaction with enzymes and receptors compared to similar compounds.
Propriétés
Numéro CAS |
22151-75-3 |
|---|---|
Formule moléculaire |
C5H4N4O4 |
Poids moléculaire |
184.11 g/mol |
Nom IUPAC |
3-hydroxy-7,9-dihydropurine-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O4/c10-3-1-2(7-4(11)6-1)9(13)5(12)8-3/h13H,(H2,6,7,11)(H,8,10,12) |
Clé InChI |
ROODMTBJKIFDTG-UHFFFAOYSA-N |
SMILES canonique |
C12=C(NC(=O)N1)N(C(=O)NC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


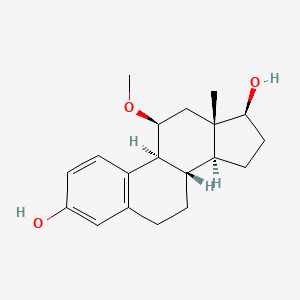
![2-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B14701502.png)

